molecular formula C16H15ClN4O2S B11255993 2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-6-methyl-1H-pyrimidin-4-one

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B11255993
M. Wt: 362.8 g/mol
InChI Key: CXCNAJCXBCRYDZ-UHFFFAOYSA-N
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Description

2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyrimidin-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The chlorophenyl group is introduced via electrophilic substitution reactions. The final step involves the formation of the pyrimidin-4-ol core through a condensation reaction with appropriate aldehydes or ketones under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the chlorophenyl group can enhance binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H15ClN4O2S/c1-3-12-9(2)18-16(20-15(12)22)24-8-13-19-14(21-23-13)10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,20,22)

InChI Key

CXCNAJCXBCRYDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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